Cas no 175201-66-8 (2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid)

2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid is a specialized organic compound featuring a pyridine core with ethylthio and carbonylamino substituents, coupled with a methylthio-functionalized butanoic acid moiety. Its structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The presence of thioether and carboxylic acid functional groups enhances its reactivity, enabling selective modifications for targeted applications. This compound may exhibit favorable properties such as improved solubility or binding affinity due to its hybrid heterocyclic-aliphatic framework. Its precise applications depend on further derivatization, but its structural features make it a versatile building block for medicinal chemistry and chemical biology research.
2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid structure
175201-66-8 structure
商品名:2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid
CAS番号:175201-66-8
MF:C13H18N2O3S2
メガワット:314.42362
CID:134168
PubChem ID:2778535

2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid 化学的及び物理的性質

名前と識別子

    • L-Methionine,N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-
    • 2-({[2-(Ethylthio)-3-pyridyl]carbonyl}-amino)-4-(methylthio)butanoic acid
    • 2-({[2-(ETHYLTHIO)-3-PYRIDYL]CARBONYL}AMINO)-4-(METHYLTHIO)BUTANOIC ACID
    • 2-[(2-ethylsulfanylpyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid
    • 2-(([2-(ethylthio)-3-pyridyl]carbonyl)amino)-4-(methylthio)butanoic acid
    • 2-{[2-(ethylsulfanyl)pyridin-3-yl]formamido}-4-(methylsulfanyl)butanoic acid
    • HMS554K14
    • BUTTPARK 94\04-27
    • N-(2-(ETHYLTHIO)NICOTINOYL)-L-METHIONINE
    • 2-({[2-(Ethylthio)-3-pyridyl]carbonyl}amino)-4-(methylthio)butanoic
    • MFCD03407299
    • (2-(Ethylthio)nicotinoyl)methionine
    • CCG-251922
    • AS-9106
    • 2-(2-(Ethylthio)nicotinamido)-4-(methylthio)butanoic acid
    • 175201-66-8
    • N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine
    • 2-(2-(Ethylthio)nicotinamido)-4-(methylthio)butanoicacid
    • DTXSID20380997
    • Maybridge1_004634
    • AKOS015908759
    • FT-0608342
    • CS-0324171
    • 2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid
    • MDL: MFCD03407299
    • インチ: InChI=1S/C13H18N2O3S2/c1-3-20-12-9(5-4-7-14-12)11(16)15-10(13(17)18)6-8-19-2/h4-5,7,10H,3,6,8H2,1-2H3,(H,15,16)(H,17,18)
    • InChIKey: ZWPMMGBFRCEMNH-UHFFFAOYSA-N
    • ほほえんだ: CCSC1=C(C=CC=N1)C(=O)NC(CCSC)C(=O)O

計算された属性

  • せいみつぶんしりょう: 314.07600
  • どういたいしつりょう: 314.07588479g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 9
  • 複雑さ: 329
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 130Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • ゆうかいてん: 121 °C
  • PSA: 129.89000
  • LogP: 2.52060

2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid セキュリティ情報

  • セキュリティの説明: S24/25
  • セキュリティ用語:S24/25

2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR25145-1g
2-({[2-(Ethylthio)-3-pyridyl]carbonyl}amino)-4-(methylthio)butanoic acid
175201-66-8
1g
£60.00 2025-02-19
Apollo Scientific
OR25145-5g
2-({[2-(Ethylthio)-3-pyridyl]carbonyl}amino)-4-(methylthio)butanoic acid
175201-66-8
5g
£204.00 2025-02-19
TRC
E068150-250mg
2-({[2-(Ethylthio)-3-pyridyl]carbonyl}-amino)-4-(methylthio)butanoic acid
175201-66-8
250mg
$ 120.00 2022-06-05
TRC
E068150-500mg
2-({[2-(Ethylthio)-3-pyridyl]carbonyl}-amino)-4-(methylthio)butanoic acid
175201-66-8
500mg
$ 200.00 2022-06-05

2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid 関連文献

2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acidに関する追加情報

Compound CAS No. 175201-66-8: 2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic Acid

The compound with CAS number 175201-66-8, named as 2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thio-containing pyridine derivatives, which have been extensively studied for their unique chemical properties and biological activities. The structure of this compound features a pyridine ring substituted with ethylthio and carbonyl groups, linked via an amino group to a butanoic acid moiety that also contains a methylthio substituent. This combination of functional groups imparts the molecule with versatile reactivity and selectivity, making it a valuable substrate for further chemical modifications and biological evaluations.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving coupling reactions, oxidation, and substitution strategies. Researchers have employed methodologies such as the Huisgen cycloaddition reaction, Suzuki-Miyaura coupling, and Stille coupling to construct the core framework of this molecule. The integration of these techniques has not only improved the yield but also enhanced the purity of the final product, which is critical for downstream applications in drug discovery and material science.

The structural complexity of this compound presents unique opportunities for exploring its pharmacological properties. Studies have shown that the presence of sulfur-containing groups, such as ethylthio and methylthio, can significantly influence the molecule's bioavailability, stability, and interaction with biological systems. For instance, the thioether groups may act as protective moieties against enzymatic degradation, thereby prolonging the molecule's half-life in vivo. Additionally, the pyridine ring's electronic properties can modulate the molecule's ability to bind to specific protein targets, making it a promising candidate for designing novel therapeutics targeting various diseases.

Recent research has focused on evaluating the anti-inflammatory and antioxidant properties of this compound. In vitro assays have demonstrated that it exhibits potent scavenging activity against reactive oxygen species (ROS), suggesting its potential as a natural antioxidant supplement or as a component in cosmeceutical formulations. Furthermore, preliminary studies on its anti-inflammatory effects indicate that it may inhibit key inflammatory pathways such as COX-2 (cyclooxygenase-2) and NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells), which are implicated in chronic inflammatory diseases like arthritis and cardiovascular disorders.

Another area of interest lies in its application as a building block for more complex molecules. The presence of both amino and carboxylic acid functionalities allows for easy conjugation with other biomolecules or synthetic polymers. For example, researchers have explored its use in peptide synthesis, where it serves as a versatile linker between amino acids or other functional groups. This capability opens up new avenues for designing biocompatible materials or drug delivery systems with tailored properties.

From an environmental perspective, this compound's biodegradability and ecological impact have also been investigated. Studies suggest that under aerobic conditions, it undergoes gradual degradation via microbial action, producing non-toxic byproducts such as carbon dioxide and water. This makes it a more sustainable alternative to traditional synthetic compounds that persist in the environment for extended periods.

In summary, CAS No. 175201-66-8 represents a multifaceted organic compound with diverse applications across various scientific domains. Its unique structure endows it with remarkable chemical versatility and biological activity, positioning it as a valuable asset in both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to fields ranging from drug discovery to sustainable materials science.

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